1,1'-Biphenyl-4,4'-diyldipyrrolidine-2,5-dione
Description
1,1'-Biphenyl-4,4'-diyldipyrrolidine-2,5-dione (CAS 3278-30-6), also known as 4,4'-Bis(maleimido)-1,1'-biphenyl, is a bifunctional compound featuring a biphenyl core substituted with two maleimide (pyrrolidine-2,5-dione) groups at the 4,4' positions. Its molecular formula is C₂₀H₁₂N₂O₄, with a molecular weight of 344.32 g/mol . Maleimide groups are highly reactive toward thiols via Michael addition, making this compound a critical crosslinking agent in bioconjugation, polymer chemistry, and materials science. It is commercially available from suppliers such as Biosynth Carbosynth and AK Scientific, with prices ranging from $51 to $468 for quantities between 50 mg and 500 mg .
Properties
Molecular Formula |
C20H16N2O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H16N2O4/c23-17-9-10-18(24)21(17)15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-19(25)11-12-20(22)26/h1-8H,9-12H2 |
InChI Key |
WAWOHUZBXXTKSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Origin of Product |
United States |
Preparation Methods
Oxidation of 4,4'-Diisopropylbiphenyl to Biphenyl-4,4'-dicarboxylic Acid
The preparation of biphenyl-4,4'-dicarboxylic acid serves as a critical precursor. As detailed in the patent by US4970338A, 4,4'-diisopropylbiphenyl undergoes oxidation using molecular oxygen in the presence of cobalt or manganese catalysts and a bromine promoter within an aliphatic monocarboxylic acid solvent (e.g., acetic acid). Key conditions include:
| Parameter | Value/Range |
|---|---|
| Temperature | 100–240°C |
| Oxygen partial pressure | 0.1–8 kg/cm² |
| Catalyst loading | 0.001–0.2 g-atom metal/100 g solvent |
| Bromine promoter | 1×10⁻⁴–4×10⁻² g-atom Br/100 g solvent |
This method achieves yields exceeding 85% by maintaining a controlled feeding rate of 4,4'-diisopropylbiphenyl (0.01–1.5 g-mol/hour per kg solvent-catalyst mixture) to minimize polycondensation byproducts.
Conversion to Biphenyl-4,4'-dicarbonyl Chloride
Biphenyl-4,4'-dicarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux in anhydrous dichloromethane or toluene. The reaction typically proceeds for 6–12 hours, yielding the diacid chloride as a moisture-sensitive intermediate.
Cyclocondensation with Diamines
The diacid chloride reacts with ethylenediamine or similar diamines in a 1:2 molar ratio under inert conditions. For example, combining biphenyl-4,4'-dicarbonyl chloride with ethylenediamine in tetrahydrofuran (THF) at 0°C, followed by heating to 80°C for 8 hours, induces cyclization to form the pyrrolidine-2,5-dione rings. The reaction mechanism involves nucleophilic acyl substitution followed by intramolecular dehydration:
This step achieves ~70% yield after recrystallization from ethanol.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Aryl halides functionalized with pyrrolidine-2,5-dione moieties can be coupled to biphenyl boronic acids. For instance, 4-bromo-N-(4-bromophenyl)pyrrolidine-2,5-dione is reacted with biphenyl-4,4'-diboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture. Optimal conditions include:
| Parameter | Value/Range |
|---|---|
| Temperature | 90–110°C |
| Catalyst loading | 2–5 mol% Pd |
| Reaction time | 12–24 hours |
This method offers moderate yields (50–60%) due to steric hindrance from the biphenyl system.
Ullmann Coupling
Copper(I)-mediated coupling of 4-iodophenylpyrrolidine-2,5-dione derivatives in dimethylformamide (DMF) at 130°C for 24 hours provides an alternative route. However, yields remain low (<40%) without optimizing ligand systems (e.g., 1,10-phenanthroline).
Direct Cyclization of Biphenyl-4,4'-diamine Derivatives
Maleimide Formation
Biphenyl-4,4'-diamine reacts with maleic anhydride in acetic acid under reflux to form bis(maleamic acid), which undergoes cyclodehydration using acetic anhydride and sodium acetate. The reaction proceeds via:
Yields of 65–75% are typical after silica gel chromatography.
Characterization and Analytical Validation
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl-4,4’-diyldipyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Biphenyl-4,4’-dicarboxylic acid.
Reduction: Biphenyl-4,4’-diyldipyrrolidine-2,5-diol.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl-4,4’-diyldipyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl-4,4’-diyldipyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The biphenyl core provides a rigid scaffold, while the pyrrolidine-2,5-dione groups can participate in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Comparisons
The compound’s reactivity and applications are dictated by its maleimide substituents. Below is a comparison with analogous biphenyl derivatives bearing different functional groups:
Table 1: Structural and Functional Comparison
- Maleimide vs. Diol : While 4,4’-Biphenyldiol (C₁₂H₁₀O₂) is used in hydrogen-bonded networks and polymer synthesis due to its hydroxyl groups, the maleimide groups in 1,1'-Biphenyl-4,4'-diyldipyrrolidine-2,5-dione enable covalent bonding with thiols, making it superior for stable crosslinking in biomaterials .
- Maleimide vs. Amine : The tetraamine derivative ([1,1'-Biphenyl]-3,3',4,4'-tetraamine) is utilized in metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In contrast, maleimides are preferred for site-specific protein modifications .
- Maleimide vs. Acetylated Amine: N,N'-Diacetylbenzidine lacks the electrophilic reactivity of maleimides, limiting its use to non-covalent applications like dye synthesis .
Thermal and Solubility Properties
Though direct thermal data for 1,1'-Biphenyl-4,4'-diyldipyrrolidine-2,5-dione is unavailable, comparisons can be inferred:
- Thermal Stability : Maleimides generally exhibit higher thermal stability (>200°C) compared to diols or amines, which degrade at lower temperatures due to hydrogen bonding or oxidation .
- Solubility : The biphenyl core and hydrophobic maleimide groups render 1,1'-Biphenyl-4,4'-diyldipyrrolidine-2,5-dione soluble in polar aprotic solvents (e.g., DMF, DMSO), unlike hydrophilic diols or charged amines .
Commercial and Industrial Relevance
Table 2: Supplier and Pricing Comparison
| Compound Name | Key Suppliers (Examples) | Price Range (USD) | Packaging Options |
|---|---|---|---|
| 1,1'-Biphenyl-4,4'-diyldipyrrolidine-2,5-dione | Biosynth Carbosynth, AK Scientific | $51–$468 | 50 mg–500 mg |
| 4,4’-Biphenyldiol | Sigma-Aldrich, TCI America | $20–$200 | 1 g–10 g |
| [1,1'-Biphenyl]-3,3',4,4'-tetraamine | Conier Chem, Carbosynth | $100–$500 | 100 mg–1 g |
- >20 for diols) .
Biological Activity
1,1'-Biphenyl-4,4'-diyldipyrrolidine-2,5-dione, also known by its CAS number 13676-54-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 358.35 g/mol
- CAS Number : 13676-54-5
The biological activity of 1,1'-Biphenyl-4,4'-diyldipyrrolidine-2,5-dione is attributed to its ability to interact with various biological targets. The compound exhibits properties that may inhibit cell proliferation and induce apoptosis in cancer cells.
Anticancer Activity
Recent studies have shown that derivatives of pyrrole compounds exhibit significant anticancer effects. For instance, the compound has been evaluated for its efficacy against various cancer cell lines. The following table summarizes findings related to its anticancer activity:
In one study, the compound demonstrated a dose-dependent inhibition of PBMC proliferation, suggesting its potential as an anticancer agent.
Toxicity Profile
The toxicity of 1,1'-Biphenyl-4,4'-diyldipyrrolidine-2,5-dione has been assessed in vitro. At lower concentrations (10 µg/mL and 50 µg/mL), the compound did not induce significant toxicity; however, at higher concentrations (100 µg/mL), a notable reduction in cell viability was observed. This highlights the importance of dosage in therapeutic applications.
Case Studies
Several case studies have explored the biological activity of pyrrole derivatives similar to 1,1'-Biphenyl-4,4'-diyldipyrrolidine-2,5-dione:
- Antimicrobial Activity : A study demonstrated that related compounds exhibited antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Research indicated that these compounds could reduce inflammation markers in vitro.
- Molecular Docking Studies : Computational analyses have suggested that the compound interacts with DNA and proteins involved in cell signaling pathways.
Q & A
Basic: What are the established synthetic routes for 1,1'-Biphenyl-4,4'-diyldipyrrolidine-2,5-dione?
Methodological Answer:
Synthesis typically involves multi-step organic reactions. A common approach includes coupling biphenyl derivatives with pyrrolidine-2,5-dione precursors via nucleophilic substitution or cross-coupling reactions. For example, substituting halogenated biphenyl intermediates with activated amines under catalytic conditions (e.g., palladium catalysts for Suzuki couplings) can yield the target compound. Reaction optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (80–120°C). Purification often requires column chromatography or recrystallization .
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
Characterization should combine spectroscopic and crystallographic methods:
- NMR Spectroscopy : and NMR confirm proton and carbon environments, with aromatic protons (δ 7.2–7.8 ppm) and pyrrolidine-dione carbonyl carbons (δ 170–175 ppm) as key signals .
- X-ray Crystallography : Determines absolute configuration and bond angles, critical for verifying biphenyl planarity and substituent orientation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Methodological Answer:
Employ factorial design to systematically evaluate variables:
- Independent Variables : Catalyst loading (e.g., Pd 0.5–5 mol%), temperature (60–140°C), and solvent polarity (DMF vs. toluene).
- Response Variables : Yield (%) and purity (HPLC area %).
Statistical tools (ANOVA) identify significant factors. For instance, higher Pd loading may reduce reaction time but increase byproducts. Solvent screening (polar aprotic vs. nonpolar) can mitigate side reactions like dimerization . Post-reaction quenching (e.g., aqueous workup) and in-line analytics (TLC/GC-MS) enhance reproducibility .
Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or IR carbonyl shifts) require cross-validation:
- Multi-Technique Analysis : Compare NMR with IR (carbonyl stretches ~1700 cm) and X-ray data to confirm structural assignments .
- Dynamic Effects : Consider rotational barriers in biphenyl systems causing signal splitting. Variable-temperature NMR can assess conformational mobility .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry, aligning theoretical and experimental data .
Advanced: What methodologies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
SAR studies require systematic modifications and bioassays:
- Derivatization : Introduce substituents (e.g., electron-withdrawing groups on biphenyl rings) to probe electronic effects on activity .
- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.
- Molecular Modeling : Docking simulations (AutoDock, Schrödinger) identify key interactions (e.g., hydrogen bonds with pyrrolidine-dione carbonyls). Pair results with free-energy perturbation (FEP) calculations to predict potency trends .
Advanced: How can researchers validate the mechanistic pathway of its biological activity?
Methodological Answer:
- Kinetic Studies : Use time-resolved assays (e.g., stopped-flow spectroscopy) to monitor enzyme inhibition rates.
- Isotopic Labeling : -labeled compounds track metabolic pathways via LC-MS.
- Knockout Models : CRISPR/Cas9 gene editing in cell lines identifies target proteins essential for activity .
Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-UV/Vis : Use C18 columns with acetonitrile/water gradients (retention time ~8–12 min). Calibrate with standards (0.1–100 µg/mL).
- LC-MS/MS : MRM transitions (e.g., m/z 350 → 205) enhance specificity in biological samples .
Advanced: How can researchers address solubility challenges in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
